

In-depth Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(2,3-dimethylphenyl)-4-methylbenzamide*

Cat. No.: *B448496*

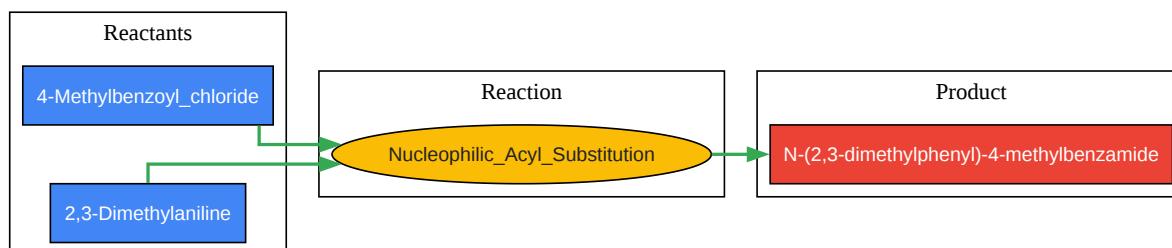
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(2,3-dimethylphenyl)-4-methylbenzamide**, a substituted aromatic amide. The document details its physicochemical properties, synthesis, and spectral characterization, and explores the known biological activities of related benzamide compounds, offering insights for researchers in medicinal chemistry and drug development.

Core Molecular Data

N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic compound with the molecular formula C₁₆H₁₇NO. Its molecular weight is 239.31 g/mol .[\[1\]](#) The structural integrity and key physicochemical properties are summarized in the table below.


Property	Value	Reference
Molecular Formula	$C_{16}H_{17}NO$	[1]
Molecular Weight	239.31 g/mol	[1]
IUPAC Name	N-(2,3-dimethylphenyl)-4-methylbenzamide	
CAS Number	Not available	
Canonical SMILES	<chem>CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C</chem>	

Synthesis and Experimental Protocols

The synthesis of **N-(2,3-dimethylphenyl)-4-methylbenzamide** has been reported in the literature, with the primary method attributed to Gowda et al. (2003).[\[1\]](#) The general approach for the synthesis of N-aryl amides involves the reaction of a substituted aniline with a substituted benzoyl chloride.

General Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(2,3-dimethylphenyl)-4-methylbenzamide**.

Detailed Experimental Protocol (Gowda et al., 2003 - referenced method)

While the specific experimental details from the original publication by Gowda et al. (2003) are not readily available in the immediate search, a typical procedure for this type of reaction is as follows:

- Reactant Preparation: In a round-bottom flask, dissolve 2,3-dimethylaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Reaction Initiation: Cool the solution in an ice bath. Add 4-methylbenzoyl chloride dropwise to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.
- Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
- Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution, followed by a dilute base solution, and then brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final **N-(2,3-dimethylphenyl)-4-methylbenzamide**. Colorless single crystals have been obtained by slow evaporation from an ethanol solution.^[1]

Structural and Spectroscopic Data

Crystal Structure

The crystal structure of **N-(2,3-dimethylphenyl)-4-methylbenzamide** has been determined by X-ray diffraction.^[1] The two aromatic rings in the molecule are nearly perpendicular to each

other, with a dihedral angle of 85.90(5)[°].^[1] The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.^[1]

Crystal Data

Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	8.1723 (3)
b (Å)	19.3923 (7)
c (Å)	9.3170 (3)
β (°)	111.781 (4)
Volume (Å ³)	1371.14 (9)
Z	4

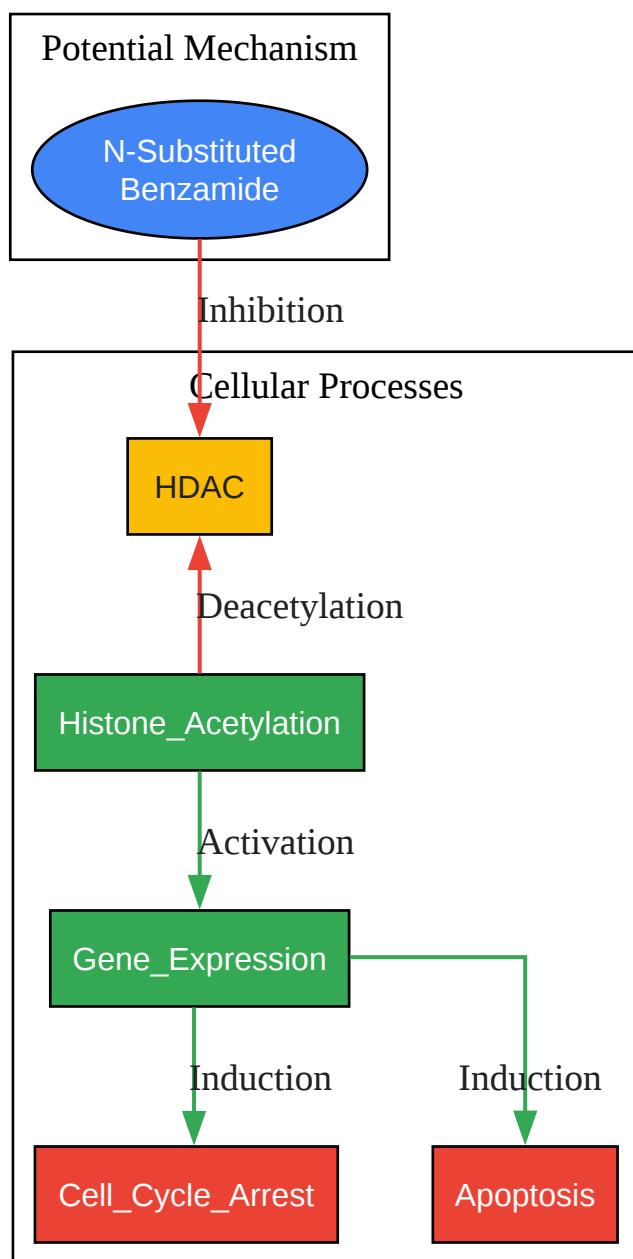
Data Collection and Refinement

Diffractometer	Oxford Xcalibur Ruby Gemini
Radiation	Mo Kα
Temperature (K)	293
Reflections collected	21529
Independent reflections	3806
R[F ² > 2σ(F ²)]	0.042
wR(F ²)	0.126
S	0.93

Spectroscopic Characterization

While specific spectra for **N-(2,3-dimethylphenyl)-4-methylbenzamide** are not widely published, data for structurally similar compounds can provide an indication of the expected

spectral features.


- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the dimethylphenyl and methylbenzoyl rings, as well as singlets for the three methyl groups. The amide proton (N-H) would likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide group, and the carbons of the methyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of $1630\text{-}1680\text{ cm}^{-1}$. An N-H stretching vibration would be observed around 3300 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show the molecular ion peak. Fragmentation patterns of related N-aryl amides often involve cleavage of the amide bond.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **N-(2,3-dimethylphenyl)-4-methylbenzamide** itself, the broader class of N-substituted benzamides has been investigated for a range of pharmacological effects. These include antitumor, antimicrobial, and insecticidal activities.^[2] The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors.

Potential Signaling Pathway Involvement

Given the diverse activities of benzamide derivatives, they could potentially interact with various signaling pathways. For instance, some benzamides have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are important targets in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for benzamide derivatives as HDAC inhibitors.

Conclusion

N-(2,3-dimethylphenyl)-4-methylbenzamide is a well-characterized compound in terms of its solid-state structure. While its specific biological functions have not been extensively reported, its structural similarity to other biologically active benzamides suggests it may be a valuable

scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its properties and synthesis to support future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(2-(1 H-Benzo[d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: N-(2,3-dimethylphenyl)-4-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b448496#n-2-3-dimethylphenyl-4-methylbenzamide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com